

N-Hexanoyl-biotin-galactosylceramide: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *N-Hexanoyl-biotin-galactosylceramide*

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Abstract

This technical guide provides a comprehensive overview of **N-Hexanoyl-biotin-galactosylceramide**, a critical tool for researchers in sphingolipid biology, immunology, and drug development. This document details the molecule's chemical properties, its biological significance, particularly in the context of lipid rafts and immune cell signaling, and methodologies for its synthesis and application in experimental settings. Detailed protocols, quantitative data, and visual diagrams of relevant pathways and workflows are provided to facilitate its effective use in the laboratory.

Introduction to N-Hexanoyl-biotin-galactosylceramide

N-Hexanoyl-biotin-galactosylceramide is a synthetic analog of galactosylceramide, a key glycosphingolipid in cellular membranes. This molecule is engineered with two key modifications: a short N-hexanoyl acyl chain and a biotin molecule attached to the sphingosine base via a hexanoic acid linker.[1][2] These modifications render it a powerful affinity probe for studying the interactions and functions of galactosylceramide in various biological systems.

The biotin moiety allows for highly specific and strong binding to avidin or streptavidin, facilitating the detection, immobilization, and purification of galactosylceramide-binding partners.[3][4] This makes it an invaluable tool for applications such as affinity chromatography, surface plasmon resonance (SPR), and various binding assays.[5]

Galactosylceramides are particularly abundant in the myelin sheath of the nervous system and are involved in a range of biological processes, including cell adhesion, intracellular signaling, and as receptors for certain toxins and pathogens.[1][2] Dysregulation of galactosylceramide metabolism is associated with severe neurological disorders, such as Krabbe's disease.[1]

Chemical and Physical Properties

N-Hexanoyl-biotin-galactosylceramide is a complex molecule with distinct chemical and physical characteristics that are crucial for its application in research.

Property	Value	Reference(s)
Molecular Formula	C40H72N4O10S	[4][6][7]
Molecular Weight	801.09 g/mol	[4][6][7]
CAS Number	2692623-23-5	[6]
Physical State	Solid	[6][7]
Purity	>98% (typically assessed by TLC and/or HPLC)	[2]
Solubility	Soluble in chloroform/methanol mixtures (e.g., 2:1), methanol, and DMF.	[2][4]
Storage	Recommended storage at -20°C in a freezer for long-term stability.	[2][6]

Biological Significance and Applications

The utility of **N-Hexanoyl-biotin-galactosylceramide** stems from the biological importance of its parent molecule, galactosylceramide.

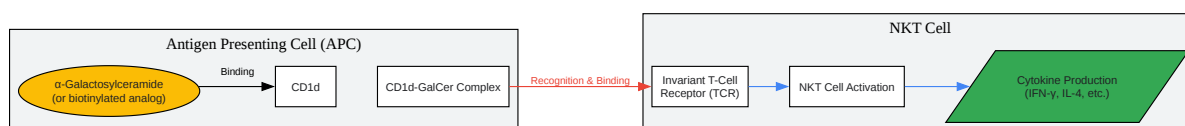
Role in Lipid Rafts and Membrane Organization

Galactosylceramides are integral components of lipid rafts, which are specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids.[6][8] These rafts are crucial for signal transduction and the regulation of membrane protein activity.[6][8] Atomistic molecular dynamics simulations have shown that even small amounts of galactosylceramide can significantly impact the physical properties of these rafts, such as increasing membrane thickness and reducing the lateral diffusion of lipids.[3][4] **N-Hexanoyl-biotin-galactosylceramide** can be used to probe the dynamics and composition of these rafts.

Immunology: NKT Cell Activation via CD1d Presentation

A primary application of biotinylated galactosylceramides is in the study of Natural Killer T (NKT) cells, a specialized lineage of T lymphocytes that play a critical role in both innate and adaptive immunity. NKT cells recognize glycolipid antigens presented by the non-classical MHC class I-like molecule, CD1d.[7][8] Alpha-galactosylceramide is a potent activator of NKT cells.[7][8] The binding of α -galactosylceramide to CD1d on antigen-presenting cells (APCs), such as dendritic cells, triggers the activation of NKT cells, leading to the rapid production of a variety of cytokines, including IFN- γ and IL-4.[7] This, in turn, can modulate the activity of other immune cells.[7]

Biotinylated versions of galactosylceramide are instrumental in studying this interaction, allowing for the quantification of binding to CD1d and the subsequent cellular responses.[5][7]



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NKT cell activation by α -galactosylceramide presented on CD1d.

Experimental Protocols

The biotin tag on **N-Hexanoyl-biotin-galactosylceramide** allows for its use in a variety of experimental protocols to study glycolipid-protein interactions.

In Vitro CD1d Binding Assay using Surface Plasmon Resonance (SPR)

This protocol describes the use of **N-Hexanoyl-biotin-galactosylceramide** to quantify its binding affinity to the CD1d protein.

Materials:

- **N-Hexanoyl-biotin-galactosylceramide**
- Streptavidin-coated SPR sensor chip
- Purified, soluble CD1d protein
- SPR running buffer (e.g., PBS with 0.005% Tween-20)
- Regeneration solution (e.g., PBS with 0.5% Triton X-100)[9]

Procedure:

- Immobilization of Biotinylated Galactosylceramide:
 - Dissolve **N-Hexanoyl-biotin-galactosylceramide** in a suitable solvent (e.g., DMSO) and then dilute to the desired concentration (e.g., 20 µg/mL) in SPR running buffer.[9]
 - Inject the solution over a streptavidin-coated sensor chip to allow for immobilization via the biotin-streptavidin interaction. A control flow cell should be left unmodified.
- Binding Analysis:
 - Prepare a series of dilutions of the purified CD1d protein in SPR running buffer (e.g., ranging from 0.1 µM to 5 µM).
 - Inject each concentration of CD1d over the sensor chip surface at a constant flow rate and monitor the change in response units (RU) to measure association.

- After the association phase, flow running buffer over the chip to measure the dissociation of the CD1d protein.
- Data Analysis:
 - Subtract the signal from the control flow cell from the experimental flow cell.
 - Analyze the resulting sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).

Quantitative Data from a Similar Study: A study using a biotinylated α -galactosylceramide and soluble mouse CD1d reported the following binding kinetics:[5]

Kinetic Parameter	Value
k_{on} ($M^{-1}s^{-1}$)	6.7×10^4
k_{off} (s^{-1})	4.3×10^{-3}
K_D (μM)	0.064

Note: These values are for a similar but not identical molecule and should be used as a reference.

NKT Cell Proliferation Assay

This protocol outlines how to assess the ability of **N-Hexanoyl-biotin-galactosylceramide** to stimulate the proliferation of NKT cells in vitro.

Materials:

- **N-Hexanoyl-biotin-galactosylceramide**
- Antigen-presenting cells (APCs), e.g., dendritic cells or a CD1d-transfected cell line
- Isolated NKT cells or a mixed lymphocyte population
- Cell proliferation dye (e.g., CFSE)

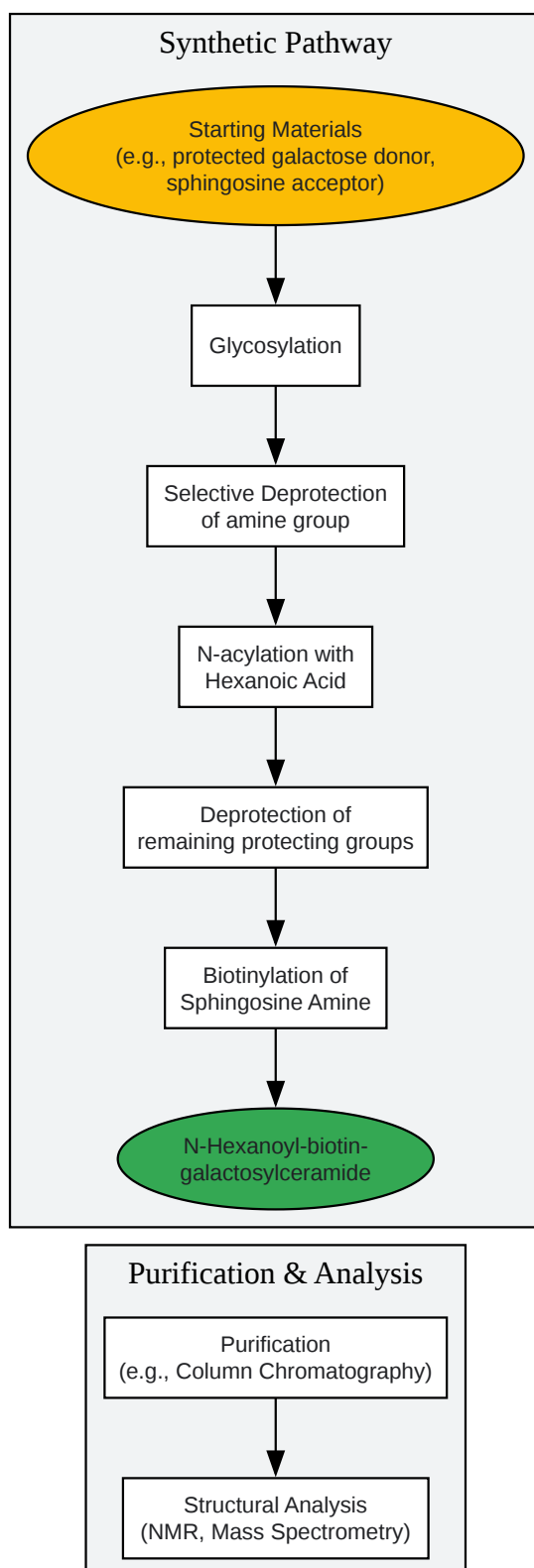
- Cell culture medium and supplements
- Flow cytometer

Procedure:

- Preparation of APCs:
 - Culture APCs to a sufficient density.
 - Pulse the APCs with varying concentrations of **N-Hexanoyl-biotin-galactosylceramide** (e.g., 0.1, 1, 10, 100 ng/mL) for several hours to allow for uptake and presentation on CD1d.
- Labeling of Responder Cells:
 - Label the NKT cells or mixed lymphocyte population with a cell proliferation dye like CFSE according to the manufacturer's protocol.
- Co-culture:
 - Co-culture the labeled responder cells with the glycolipid-pulsed APCs at an appropriate ratio (e.g., 1:1 or 10:1 responder to APC).
 - Include positive controls (e.g., a known mitogen) and negative controls (APCs pulsed with vehicle).
- Analysis of Proliferation:
 - After a suitable incubation period (e.g., 3-5 days), harvest the cells.
 - Analyze the cells by flow cytometry, gating on the NKT cell population.
 - Proliferation is measured by the successive halving of the CFSE fluorescence intensity in daughter cells.

Synthesis of N-Hexanoyl-biotin-galactosylceramide

The synthesis of **N-Hexanoyl-biotin-galactosylceramide** is a multi-step process that involves the synthesis of the galactosylceramide backbone followed by the attachment of the biotin moiety.



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Generalized synthesis workflow for **N-Hexanoyl-biotin-galactosylceramide**.

A plausible synthetic route involves:

- Glycosylation: An appropriately protected galactose donor is coupled with a sphingosine acceptor to form the galactosyl-sphingosine backbone.
- N-acylation: The free amine on the sphingosine is acylated with hexanoic acid.
- Biotinylation: A biotin derivative with a linker and a reactive group (e.g., an NHS ester) is reacted with the sphingosine amine. This step is often performed on a lyso-galactosylceramide intermediate before N-acylation.
- Deprotection: All protecting groups are removed to yield the final product.
- Purification and Characterization: The final compound is purified, typically by column chromatography, and its structure is confirmed by NMR and mass spectrometry.

Conclusion

N-Hexanoyl-biotin-galactosylceramide is a versatile and powerful tool for the study of glycosphingolipid biology. Its ability to act as an affinity probe enables detailed investigation into the roles of galactosylceramide in membrane organization, cell signaling, and immune regulation. The experimental protocols and conceptual frameworks provided in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their studies.

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